Welcome to the BenchChem Online Store!
molecular formula C6H10O3 B1355433 3-(2-Hydroxyethyl)oxolan-2-one CAS No. 78344-32-8

3-(2-Hydroxyethyl)oxolan-2-one

Cat. No. B1355433
M. Wt: 130.14 g/mol
InChI Key: VETGLMIFHQKKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04831166

Procedure details

A mixture of 58 g of methyl acetoacetate, 44 g of ethylene oxide, 3 g of NaCl and 70 ml of methanol was heated in an autoclave under autogenous pressure for 12 hours at 80° C. Thereafter, the methanol was distilled off, the residue was taken up with water, and the solution was washed with a little chloroform and distilled. 52.6 g of 2-(2-hydroxyethyl)-γ-butyrolactone were obtained, corresponding to a yield of 81% of theory.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC)(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH2:9]1[O:11][CH2:10]1.[Na+].[Cl-].C[OH:15]>>[OH:6][CH2:1][CH2:2][CH:3]1[CH2:5][CH2:10][O:11][C:9]1=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
44 g
Type
reactant
Smiles
C1CO1
Name
Quantity
3 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
70 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Thereafter, the methanol was distilled off
WASH
Type
WASH
Details
the solution was washed with a little chloroform
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
OCCC1C(=O)OCC1
Measurements
Type Value Analysis
AMOUNT: MASS 52.6 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.